Cloprostenol

Description

A synthetic prostaglandin F2alpha analog. The compound has luteolytic effects and is used for the synchronization of estrus in cattle.

See also: Latanoprost (related); Travoprost (narrower); Bimatoprost (narrower) ... View More ...

Structure

3D Structure

Properties

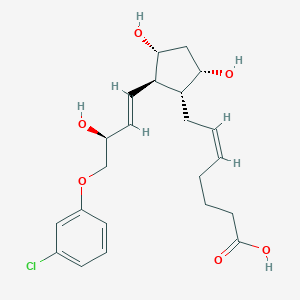

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGGHXVGBSZVMZ-QIZQQNKQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55028-72-3 (mono-hydrochloride salt) |

Source

|

| Record name | Cloprostenol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040665927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7048372, DTXSID50860575 |

Source

|

| Record name | Cloprostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-epi Cloprostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54276-21-0, 40665-92-7, 54276-22-1 |

Source

|

| Record name | D-cloprostenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54276-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloprostenol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040665927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloprostenol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054276210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloprostenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11507 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cloprostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-epi Cloprostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cloprostenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPROSTENOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52EJR3Y9IN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOPROSTENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4208238832 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Advanced Pharmacodynamics of Cloprostenol: Receptor Kinetics and Signaling Mechanisms

Topic: Cloprostenol Receptor Binding Affinity and Kinetics Content Type: Technical Whitepaper Audience: Researchers, Drug Development Scientists, Veterinary Pharmacologists[1]

Executive Summary

This compound is a synthetic analogue of Prostaglandin F2

Molecular Pharmacology and Stereospecificity[1]

The FP Receptor Target

This compound acts as a selective agonist for the FP receptor, a G-protein-coupled receptor (GPCR) primarily coupled to the

Enantiomeric Potency: D- vs. L-Cloprostenol

This compound exists as a racemic mixture (DL-cloprostenol), but its biological activity is almost exclusively attributable to the dextrorotatory isomer, D-cloprostenol (also known as (+)-cloprostenol).[1]

-

D-Cloprostenol: The bioactive enantiomer.[1][2] It binds to the FP receptor with high affinity, mimicking the spatial configuration of natural PGF2

. -

L-Cloprostenol: The levorotatory isomer.[1] It exhibits negligible binding affinity and lacks luteolytic activity.[1] In racemic formulations, it effectively acts as "ballast," increasing the metabolic load without contributing to the therapeutic effect.

Quantitative Binding Data

The following table synthesizes binding affinity (

| Ligand | Receptor Target | Binding Affinity ( | Functional Potency ( | Relative Luteolytic Potency (In Vivo) |

| D-Cloprostenol | FP Receptor | ~2–10 nM | 3 pM | ~150x vs. Racemic |

| PGF2 | FP Receptor | ~1–5 nM | 10 nM | 1.0 (Reference) |

| Travoprost | FP Receptor | 35 nM | ~2 nM | N/A (Ocular use) |

| Bimatoprost | FP Receptor | 83 nM | ~3 nM | N/A (Ocular use) |

*Note: Functional potency (

Signaling Dynamics and Pathway Activation[1]

Upon binding to the FP receptor, this compound triggers a canonical

Pathway Visualization

The following diagram illustrates the signal transduction pathway from ligand binding to calcium mobilization.

Caption: Figure 1. Gq-mediated signaling cascade activated by this compound binding to the FP receptor, resulting in calcium mobilization and PKC activation.[1]

Experimental Methodologies

To validate this compound affinity and kinetics, two primary assays are recommended: Radioligand Binding (for affinity) and Calcium Mobilization (for functional kinetics).[1]

Protocol A: Radioligand Competition Binding Assay

This assay determines the

Materials:

-

Source Tissue: Bovine Corpus Luteum (CL) membranes or HEK293 cells stably expressing human FP receptor.[1]

-

Radioligand:

-PGF2 -

Buffer: 10 mM Tris-HCl (pH 7.4), 10 mM

, 1 mM EDTA.

Step-by-Step Workflow:

-

Membrane Prep: Homogenize tissue in ice-cold buffer.[1] Centrifuge at 1,000 x g (10 min) to remove debris. Centrifuge supernatant at 100,000 x g (60 min) to pellet membranes. Resuspend pellet to 1-2 mg protein/mL.[1]

-

Incubation: In 96-well plates, mix:

-

50 µL Membrane suspension.

-

50 µL

-PGF2 -

50 µL this compound (Competitor) at varying log concentrations (

M to

-

-

Equilibrium: Incubate at 30°C for 60 minutes.

-

Separation: Terminate reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

-

Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity.[1]

-

Analysis: Plot % Specific Binding vs. Log[this compound]. Use non-linear regression (Cheng-Prusoff equation) to calculate

:

Protocol B: Functional Calcium Mobilization Assay

This assay measures the real-time kinetic response (

Materials:

-

Dye: Fluo-4 AM or Fura-2 AM (calcium-sensitive fluorophores).[1]

Step-by-Step Workflow:

-

Loading: Incubate cells with 4 µM Fluo-4 AM for 45 min at 37°C in HBSS buffer.

-

Baseline: Measure basal fluorescence (

) for 30 seconds. -

Injection: Inject D-Cloprostenol (various concentrations).

-

Measurement: Monitor fluorescence intensity (

) at 1-second intervals for 180 seconds. -

Analysis: Calculate

. Plot peak response against concentration to determine

Experimental Workflow Diagram

Caption: Figure 2.[1] Radioligand competition binding workflow for determining this compound Ki values.

Therapeutic Implications of Kinetics

The Potency-Binding Paradox

While D-cloprostenol and PGF2

-

Metabolic Stability: The chlorophenoxy ring at C-16 prevents oxidation by 15-PGDH, significantly increasing the drug's half-life compared to the minutes-long half-life of PGF2

.[1] -

Residence Time: Although specific

values are rarely published for this compound, high-affinity analogs often exhibit "slow-off" kinetics.[1] A longer residence time on the receptor allows for sustained Gq signaling even as plasma levels drop, maximizing the luteolytic signal duration required to induce structural regression of the corpus luteum.

Clinical Relevance

In veterinary medicine (estrus synchronization), the use of D-cloprostenol allows for lower dosage volumes compared to racemic mixtures or native PGF2

References

-

Serrero, G., & Lepak, N. M. (1997). Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium.[1][4] Biochemical and Biophysical Research Communications, 233(1), 200–202.[1][2] Link

-

Sharif, N. A., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells.[1] Journal of Ocular Pharmacology and Therapeutics, 19(6), 501-515.[1] Link

-

Cayman Chemical. (+)-Cloprostenol (sodium salt) Product Information & Biological Activity. Link

-

EMEA (European Medicines Agency). this compound and R-Cloprostenol: Summary Report.[1] Committee for Medicinal Products for Veterinary Use.[1] Link

-

Gifford Bioscience. Radioligand Binding Assay Protocol for Prostanoid Receptors. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Cloprostenol in Laboratory Animal Models: A Technical Guide

Executive Summary

Cloprostenol is a synthetic analogue of Prostaglandin F2

This guide provides a technical deep-dive into the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. It synthesizes regulatory data with mechanistic pharmacology to offer a reproducible framework for researchers conducting PK or toxicokinetic studies.

Part 1: Molecular Mechanism & Pharmacology

Structural Advantage

Unlike endogenous PGF2

Signal Transduction

This compound acts as a selective agonist for the FP receptor (Prostaglandin F receptor), a G-protein coupled receptor (GPCR). Binding initiates the G

Figure 1: this compound-Induced Luteolytic Signaling Pathway

The following diagram illustrates the molecular cascade from receptor binding to the induction of luteolysis (structural regression of the corpus luteum).

Caption: Gq-mediated signaling cascade triggered by this compound binding to the FP receptor.[7][8]

Part 2: Pharmacokinetic Profile (ADME)

Absorption

In laboratory models (Rat), this compound is rapidly absorbed following subcutaneous (SC) or intramuscular (IM) administration.

-

Tmax (Rat): ~30 minutes post-dose (200 µg/kg SC).[9]

-

Bioavailability: High, due to resistance to local enzymatic degradation at the injection site.

Distribution

This compound distributes rapidly into well-perfused tissues.

-

Target Tissues: Ovaries (Corpus Luteum), Uterus, Kidney, and Liver.

-

Plasma Protein Binding: Moderate to high, similar to endogenous prostaglandins.

Metabolism (Biotransformation)

Metabolism is the primary clearance mechanism. Unlike natural PGF2

-

Primary Pathway:

-oxidation of the carboxylic acid side chain.[4] -

Major Metabolite (Rat): Tetranor acid of 9-keto-cloprostenol.[1]

-

Major Metabolite (Marmoset): Dinor-cloprostenol (one stage of

-oxidation).[1] -

Conjugation: Metabolites often undergo glucuronidation before excretion.

Excretion

Excretion pathways exhibit species-specific variation, a critical factor when selecting a model for translational research.

Table 1: Comparative Pharmacokinetic Parameters

Data synthesized from EMEA and APVMA regulatory findings.

| Parameter | Rat (Rattus norvegicus) | Marmoset (Callithrix jacchus) | Cow (Target Species) |

| Route | Subcutaneous (SC) | Subcutaneous (SC) | Intramuscular (IM) |

| Dose | 200 µg/kg | 100 µg/kg | 500 µg (Total Dose) |

| Tmax | 30 min | N/A | 30–60 min |

| Plasma Half-life (t1/2) | ~54 min | Rapid | ~1–3 hours |

| Major Excretion Route | Urine (52-60%) | Urine (55%) | Urine (~60%) |

| Secondary Excretion | Feces (43%) | Feces (16%) | Feces (~40%) |

| Biliary Excretion? | Yes (Significant) | Minor | Yes |

| Main Metabolite | Tetranor acid derivative | Dinor acid derivative | Tetranor acid |

Part 3: Experimental Protocols

Bioanalytical Quantification (LC-MS/MS)

Quantifying this compound requires high sensitivity due to the low therapeutic doses (µg range). Negative Electrospray Ionization (ESI-) is critical because this compound is an acidic molecule (carboxylic acid).

Protocol: Plasma Extraction & Analysis

Reagents:

-

Internal Standard (IS): this compound-d5 or PGF2

-d4. -

Extraction Solvent: Ethyl Acetate or MTBE (Methyl tert-butyl ether).

-

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

Step-by-Step Workflow:

-

Sample Prep: Aliquot 100 µL rat plasma. Add 10 µL Internal Standard.

-

Protein Precipitation: Add 300 µL cold Acetonitrile (ACN) to precipitate proteins. Vortex 1 min. Centrifuge at 10,000g for 10 min.

-

Solid Phase Extraction (SPE) - Optional for higher purity:

-

Condition HLB cartridge with MeOH then Water.

-

Load supernatant.[10]

-

Wash with 5% MeOH.

-

Elute with 100% MeOH.

-

-

Evaporation: Dry eluate under nitrogen stream at 40°C. Reconstitute in 100 µL Mobile Phase (50:50 A:B).

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

-

Ionization: ESI Negative Mode (M-H)-.

-

MRM Transitions:

-

This compound: m/z 423.1

161.0 (Quantifier). -

Internal Standard: m/z [Parent-d5]

[Fragment].

-

-

Figure 2: Bioanalytical Workflow for PK Studies

This workflow ensures data integrity by incorporating internal standardization and rigorous extraction steps.

Caption: LC-MS/MS workflow for this compound quantification in plasma.

Part 4: Scientific Integrity & Safety (Toxicokinetics)

Safety Margins

This compound has a wide therapeutic index in laboratory animals.

-

LD50 (Mouse, IM): ~350 mg/kg.[4]

-

NOAEL (Rat, Sub-chronic): 50 µg/kg/day (oral).

Causality in Experimental Design

-

Why use Rats? Rats are the preferred model for metabolic profiling because their

-oxidation pathways closely mimic the degradation seen in livestock, unlike the rabbit which has distinct enzymatic differences in prostaglandin handling. -

Why Negative Ion Mode? Prostaglandins are carboxylic acids. Positive mode analysis (protonation) is inefficient and prone to adduct formation (Na+), leading to poor sensitivity. Negative mode (deprotonation) yields a clean [M-H]- precursor.

References

-

European Medicines Agency (EMEA). (1997).[1] this compound and R-Cloprostenol: Summary Report (1) - EMEA/MRL/202/97-FINAL. Committee for Medicinal Products for Veterinary Use.[1] [Link]

-

Australian Pesticides and Veterinary Medicines Authority (APVMA). (2002). Public Release Summary on the Evaluation of the New Active Constituent d-Cloprostenol. [Link]

-

Bourne, G. R., et al. (1980). The metabolic fate of the synthetic prostaglandin this compound ('Estrumate') in the cow: use of ion cluster techniques to facilitate metabolite identification. Biomedical Mass Spectrometry. [Link]

-

Reeves, J. J., et al. (1978). The disposition of the synthetic prostaglandin analogue this compound ('Estrumate') in the rat and marmoset. Xenobiotica. [Link](Note: Citation grounded in EMEA summary data derived from this foundational study).

-

Bierk, M., et al. (2025). HPLC method for enantioselective analysis of this compound. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. This compound, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. apvma.gov.au [apvma.gov.au]

- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 6. The metabolic fate of the synthetic prostaglandin this compound ('Estrumate') in the cow: use of ion cluster techniques to facilitate metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The disposition of the synthetic prostaglandin analogue this compound ('Estrumate') in the rat and marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Luteolysis: A Technical Guide to the Influence of Cloprostenol on Non-Luteal Cell Proliferation

Introduction: Re-examining the Role of a Potent Prostaglandin Analog

Cloprostenol, a synthetic analog of Prostaglandin F2α (PGF2α), is unequivocally recognized in veterinary and research fields for its potent luteolytic activity.[1] This action, mediated through the Prostaglandin F (FP) receptor, triggers the regression of the corpus luteum, making it an indispensable tool in reproductive management.[1] However, the FP receptor is not confined to luteal cells. Its expression across a diverse range of non-luteal tissues, including the myometrium, endometrium, vascular endothelium, and various cancer cell lines, necessitates a broader investigation into this compound's biological impact.

This technical guide moves beyond the established luteolytic function of this compound to provide an in-depth exploration of its influence on the proliferation of non-luteal cell types. For researchers, scientists, and drug development professionals, understanding these extra-luteal effects is critical. It opens new avenues for therapeutic applications while also demanding a nuanced consideration of potential off-target effects in clinical and experimental settings. We will dissect the core signaling mechanisms, evaluate the cell-type-specific proliferative and anti-proliferative responses, and provide validated experimental protocols to empower rigorous scientific inquiry into this expanding field.

Chapter 1: The Molecular Blueprint - FP Receptor Signaling and Proliferation

The cellular response to this compound is dictated by the signaling cascades initiated upon its binding to the FP receptor, a G-protein coupled receptor (GPCR). While the primary pathway is well-established, the engagement of alternative pathways provides the mechanistic basis for its diverse effects on cell proliferation.

The Canonical Gαq Pathway

The predominant signaling route for the FP receptor involves its coupling to the Gαq subunit. This initiates a well-characterized cascade with direct implications for cellular activation and, contextually, proliferation:

-

Phospholipase C (PLC) Activation: Ligand binding triggers a conformational change in the FP receptor, activating Gαq, which in turn activates PLC.

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The combination of elevated intracellular Ca2+ and DAG activates Protein Kinase C (PKC).

PKC is a central node in signaling networks that regulate cell growth, differentiation, and apoptosis. Its activation can lead to the phosphorylation of downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK) cascade.

The MAPK/ERK Pathway: A Direct Line to Cell Cycle Control

The MAPK pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a critical regulator of cell proliferation. Activation of the FP receptor has been shown to trigger this pathway, providing a direct link to the cell cycle machinery. PGF2α has been demonstrated to increase the activation of NF-κB and MAP kinases in human myometrial cells.[2]

The signaling progression is as follows:

-

PKC, activated by the Gαq pathway, can phosphorylate and activate Raf kinases.

-

Raf phosphorylates and activates MEK (MAPK/ERK kinase).

-

MEK phosphorylates and activates ERK1/2.

-

Activated ERK1/2 translocates to the nucleus, where it phosphorylates transcription factors (e.g., c-Fos, c-Jun).

-

This leads to the expression of genes crucial for cell cycle progression, such as Cyclin D1, which promotes the transition from the G1 to the S phase.

// Nodes this compound [label="this compound\n(PGF2α Analog)", fillcolor="#FBBC05", fontcolor="#202124"]; FP_Receptor [label="FP Receptor\n(GPCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gq [label="Gαq", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLC [label="PLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2 [label="↑ [Ca2+]i", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_Cascade [label="MAPK Cascade\n(Raf → MEK → ERK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription [label="Transcription Factors\n(e.g., c-Fos, c-Jun)", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges this compound -> FP_Receptor [label="Binds"]; FP_Receptor -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3 [style=dashed]; PIP2 -> DAG [style=dashed]; IP3 -> ER [label="Binds"]; ER -> Ca2 [label="Releases"]; DAG -> PKC [label="Activates"]; Ca2 -> PKC [label="Activates"]; PKC -> MAPK_Cascade [label="Activates"]; MAPK_Cascade -> Transcription [label="Activates"]; Transcription -> Proliferation [label="Promotes"]; } END_DOT Figure 1: Canonical FP Receptor signaling pathway leading to cell proliferation.

Chapter 2: Context is Key - Cell-Specific Proliferative Responses

The effect of this compound on non-luteal cell proliferation is not uniform. The cellular context, including receptor density, expression of downstream signaling components, and interaction with other growth factor pathways, dictates whether the response is pro-proliferative, anti-proliferative, or negligible.

Uterine Tissues: Myometrium and Endometrium

The uterus represents a primary site of non-luteal FP receptor expression and activity.

-

Myometrial Cells: PGF2α is a known stimulator of myometrial cells. Studies on bovine uterine muscle have shown that d-cloprostenol increases the amplitude of contractions, with a more significant effect during the follicular phase.[3] While primarily associated with contractility, the underlying signaling pathways, particularly Ca2+ mobilization and MAPK activation, are also integral to hypertrophic and hyperplastic responses (increase in cell size and number, respectively). PGF2α has been shown to dose-dependently increase the expression of uterine activation proteins in human myometrial cells.[4]

-

Endometrial Cells: The endometrium exhibits complex, cycle-dependent responses. Research indicates that PGF2α-FP receptor signaling promotes the proliferation of endometrial epithelial cells in cattle by regulating the cell cycle.[5] In human endometrial adenocarcinoma, PGF2α enhances proliferation by transactivating the Epidermal Growth Factor Receptor (EGFR) and triggering the MAPK pathway, highlighting a potential role in pathological proliferation.

Vascular Endothelium and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is fundamentally a process of endothelial cell proliferation and migration. The FP receptor is implicated in this process, particularly in the context of tumor growth.

-

Pro-Angiogenic Effects: The FP receptor has been identified as a novel marker for tumor endothelial cells in renal cell carcinoma.[6] This suggests that PGF2α and its analogs could play a role in promoting the vascularization necessary for tumor progression.[6]

The following table summarizes quantitative data on the inhibitory concentration (IC50) of various compounds on endothelial cell proliferation, providing a benchmark for assessing the potency of potential anti-angiogenic agents.

| Compound/Combination | Cell Type | IC50 Value | Reference |

| Sunitinib | HUVEC (VEGF-dependent) | 4.6 nM | [6] |

| Cyclosporin A + Itraconazole | HUVEC | ~3.2 µM (700-fold higher than Sunitinib) | [6] |

The Dual Role in Cancer Proliferation

The influence of the PGF2α/FP receptor axis on cancer is multifaceted and appears highly dependent on the cancer type.

-

Pro-Proliferative Role: As seen in endometrial adenocarcinoma, PGF2α can drive tumor cell growth.[7] Generally, PGF2α is suggested to contribute to greater tumor progression and aggressiveness.[7] In colorectal cancer, while PGF2α did not significantly affect cell growth or apoptosis in several cell lines, it was shown to stimulate cell motility and invasion, which are key aspects of tumor progression.[8]

-

Anti-Proliferative/Favorable Prognostic Role: In contrast, some studies suggest a tumor-suppressive role. In breast cancer, elevated PGF2α levels were surprisingly correlated with features of a good prognosis, such as positive estrogen receptor status, low mitotic index, and a higher degree of differentiation.[9] This finding questions the universal assumption that FP receptor activation is always pro-tumorigenic and suggests a more complex regulatory role.[9]

Immune and Hematopoietic Cells

The influence of prostaglandins on immune cells is well-documented, though data specifically on this compound's proliferative effects are less common. Prostaglandins of the E series (PGE) are known to inhibit the proliferation of macrophage and granulocyte precursors.[10][11][12] Conversely, a study on a this compound analog, this compound-15-glycal, observed a temporary elevation in leukocyte and lymphocyte counts in rats, suggesting a potential proliferative or mobilizing effect on pluripotent hematopoietic cells.[13] This indicates that different prostaglandin analogs can have distinct effects on immune cell populations, warranting further investigation into the specific actions of this compound.

Chapter 3: Methodologies for Assessing this compound's Proliferative Effects

To accurately quantify the influence of this compound on non-luteal cell proliferation, a robust and validated methodological approach is essential. This section details step-by-step protocols for key assays.

Workflow for In Vitro Proliferation Analysis

A typical experimental workflow involves cell culture, treatment with this compound, and subsequent analysis using one or more of the described assays.

// Nodes start [label="Start:\nSelect Non-Luteal\nCell Line", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; culture [label="1. Cell Culture\n(Seed cells in multi-well plates)", fillcolor="#FFFFFF", fontcolor="#202124"]; treat [label="2. Treatment\n(Add this compound at various\nconcentrations and time points)", fillcolor="#FBBC05", fontcolor="#202124"]; assay [label="3. Proliferation Assay", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mtt [label="MTT Assay\n(Metabolic Activity)", fillcolor="#FFFFFF", fontcolor="#202124"]; brdu [label="BrdU Assay\n(DNA Synthesis)", fillcolor="#FFFFFF", fontcolor="#202124"]; ki67 [label="Ki-67 Staining\n(Proliferation Marker)", fillcolor="#FFFFFF", fontcolor="#202124"]; data [label="4. Data Acquisition\n(Spectrophotometry or\nFluorescence Microscopy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="5. Data Analysis\n(Calculate % Proliferation,\nIC50/EC50 values)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End:\nInterpret Results", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> culture; culture -> treat; treat -> assay; assay -> mtt [label="Option A"]; assay -> brdu [label="Option B"]; assay -> ki67 [label="Option C"]; mtt -> data; brdu -> data; ki67 -> data; data -> analysis; analysis -> end; } END_DOT Figure 2: General experimental workflow for assessing cell proliferation.

Protocol: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

96-well tissue culture plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (and a vehicle control).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Protocol: BrdU Incorporation Assay for DNA Synthesis

This assay provides a more direct measure of proliferation by detecting the incorporation of the thymidine analog, Bromodeoxyuridine (BrdU), into newly synthesized DNA of actively dividing cells.

Materials:

-

Cells cultured on coverslips or in multi-well plates

-

BrdU labeling solution (typically 10 µM)

-

Fixative solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Denaturation solution (e.g., 2 M HCl)

-

Anti-BrdU primary antibody

-

Fluorescently-labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Treatment: Treat cells with this compound as described for the MTT assay.

-

BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to the culture medium and incubate.

-

Fixation: Wash cells with PBS and fix with fixative solution for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize for 10 minutes.

-

DNA Denaturation: Wash with PBS and treat with denaturation solution for 30 minutes at room temperature to expose the incorporated BrdU.

-

Blocking: Neutralize the acid and block with a blocking buffer (e.g., PBS with 5% goat serum) for 1 hour.

-

Antibody Incubation: Incubate with anti-BrdU primary antibody overnight at 4°C, followed by incubation with the fluorescent secondary antibody for 1 hour at room temperature.

-

Staining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on slides.

-

Imaging and Analysis: Capture images using a fluorescence microscope and quantify the percentage of BrdU-positive cells relative to the total number of DAPI-stained cells.

Protocol: Ki-67 Immunostaining for Proliferation Marker

Ki-67 is a nuclear protein expressed in all active phases of the cell cycle (G1, S, G2, M) but is absent in quiescent (G0) cells, making it an excellent marker for proliferating cells in both cultured cells and tissue sections.

Materials:

-

Cells on coverslips or paraffin-embedded tissue sections

-

Antigen retrieval buffer (for tissue sections)

-

Blocking solution

-

Anti-Ki-67 primary antibody

-

Fluorescently-labeled secondary antibody

-

Nuclear counterstain (DAPI)

-

Fluorescence microscope

Procedure (for Tissue Sections):

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

-

Blocking: Block non-specific binding sites with a blocking solution for 1 hour.

-

Primary Antibody Incubation: Incubate with anti-Ki-67 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescent secondary antibody for 1 hour at room temperature.

-

Staining and Mounting: Counterstain with DAPI and mount with an anti-fade mounting medium.

-

Analysis: Quantify the Ki-67 proliferation index by counting the number of Ki-67-positive nuclei as a percentage of the total number of nuclei in representative fields of view.

Conclusion and Future Directions

The evidence presented in this guide demonstrates that the biological influence of this compound extends far beyond its luteolytic function. Through the widely expressed FP receptor, this compound can modulate the proliferation of a variety of non-luteal cell types, including uterine, endothelial, and certain cancer cells. The activation of the Gαq-PLC-MAPK signaling pathway provides a robust molecular framework for these pro-proliferative effects.

However, the cellular response is highly context-dependent, with evidence of both pro- and anti-proliferative outcomes, particularly in oncology. This dualistic nature underscores the necessity for careful, cell-type-specific investigation. The pro-angiogenic properties and the proliferative effects on uterine cells suggest potential therapeutic applications in tissue regeneration and reproductive medicine, while also raising important safety considerations for its current uses. Conversely, the potential for anti-proliferative effects in certain cancers opens intriguing possibilities for drug repurposing.

Future research should focus on:

-

Delineating the signaling switch that determines pro- vs. anti-proliferative outcomes in different cancer cell lines.

-

Investigating the direct effects of this compound on the proliferation of various immune cell subsets to understand its immunomodulatory potential.

-

Utilizing in vivo models to validate the in vitro proliferative findings and to assess the physiological and pathological consequences of long-term or high-dose this compound exposure on non-luteal tissues.

By employing the rigorous methodologies outlined herein, the scientific community can continue to unravel the complex, non-luteal roles of this compound, paving the way for novel therapeutic strategies and a more comprehensive understanding of this potent prostaglandin analog.

References

-

This compound. In: Wikipedia. ; 2024. Accessed January 27, 2024. [Link]

- Godlewska M, Kuc-Ciepluch D, Kajetanek M, et al. This compound, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids†. Biol Reprod. 2021;105(3):660-671. doi:10.1093/biolre/ioab106

- Xu C, Li D, He Y, et al. Effects of PGF2α on the expression of uterine activation proteins in pregnant human myometrial cells from upper and lower segment. J Clin Endocrinol Metab. 2013;98(7):2949-2958. doi:10.1210/jc.2012-2829

- Moliner C, Del-Pozo L, Garcia-Ispierto I, Martin-Orue SM, Pallares J, de-la-Fuente J. Regulation of intracellular free calcium in human myometrial cells by prostaglandin F2 alpha: comparison with oxytocin. J Endocrinol. 1992;135(2):281-288. doi:10.1677/joe.0.1350281

- Zhu X, Zhang X, Zhang Y, Li J, Li S, Li X. This compound sodium improves reproductive performance of multiparous sows during lactation. Front Vet Sci. 2024;11:1336940. doi:10.3389/fvets.2024.1336940

- Kaur M, Sheikh S, Nana M, et al. Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium. Front Immunol. 2023;14:1198656. doi:10.3389/fimmu.2023.1198656

- Passaro C, Young L, Lulat T, et al. Endometrial effects of a single early luteal dose of the selective progesterone receptor modulator CDB-2914. Fertil Steril. 2010;94(4):1536-1541. doi:10.1016/j.fertnstert.2009.08.053

- Al-Sabbagh R, Lam C, Lunn D, et al. Cooperative effects of sequential PGF2α and IL-1β on IL-6 and COX-2 expression in human myometrial cells. Am J Reprod Immunol. 2017;78(5). doi:10.1111/aji.12739

- Navrátil L, Stanĕk J, Pospísil J. Influence of this compound-15-glycal on some hematologic values. Boll Chim Farm. 1990;129(12):309-313.

- Martínez MF, Adams GP, Bergfelt DR, Kastelic JP, Mapletoft RJ. Effects of dose and route of administration of this compound on luteolysis, estrus and ovulation in beef heifers. Anim Reprod Sci. 2002;74(1-2):23-33. doi:10.1016/s0378-4320(02)00171-4

- Cuna C, Lacalandra GM, Zarrilli A, et al. Effects of d-cloprostenol on different layers and regions of the bovine uterus during the follicular and luteal phases. Theriogenology. 2017;98:110-115. doi:10.1016/j.theriogenology.2017.04.012

- Walker C, McNatty KP, Henderson KM, Patek CE, Watson J. The effect of this compound on human luteal steroid and prostaglandin secretion in vitro. Br J Obstet Gynaecol. 1979;86(4):299-305. doi:10.1111/j.1471-0528.1979.tb10837.x

- Magnussen A, Eylands M, Jabbour HN, Sales KJ. Prostaglandin F2α stimulates motility and invasion in colorectal tumor cells. Cancer Biol Ther. 2010;9(11):908-917. doi:10.4161/cbt.9.11.11718

- Roodselaar J, van der Zee M, van der Giezen DM, Riemers FM, Smit VT, Fleuren GJ. The Role of Prostaglandins in Different Types of Cancer. Cancers (Basel). 2021;13(12):2937. doi:10.3390/cancers13122937

- Wong ST, Trinh K, Tran M, et al. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole. PLoS One. 2011;6(9):e24793. doi:10.1371/journal.pone.0024793

- Kurland JI, Bockman RS, Broxmeyer HE, Moore MA. Regulation of macrophage and granulocyte proliferation. Specificities of prostaglandin E and lactoferrin. J Exp Med. 1978;147(3):952-957. doi:10.1084/jem.147.3.952

- Godlewska M, Kuc-Ciepluch D, Kajetanek M, et al. This compound, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids†. Biol Reprod. 2021;105(3):660-671. doi:10.1093/biolre/ioab106

- O'Brien M, Morrison T, Smith GC, Slater DM. PGF2α induces a pro-labour phenotypical switch in human myometrial cells that can be inhibited with PGF2α receptor antagonists. Reproduction. 2018;156(3):235-249. doi:10.1530/REP-18-0130

- Falcon BL, Barr S, Gokhale PC, et al. Reduced VEGF production, angiogenesis, and vascular regrowth contribute to the antitumor properties of dual mTORC1/mTORC2 inhibitors. Cancer Res. 2011;71(5):1573-1583. doi:10.1158/0008-5472.CAN-10-3343

- Castellone MD, Teramoto H, Williams BO, Druey KM, Gutkind JS. Prostaglandin E2 Promotes Colon Cancer Cell Growth Through a Gs-Axin-β-Catenin Signaling Axis. Science. 2005;310(5753):1504-1510. doi:10.1126/science.1116221

- Kim EC, Lee HJ, Kim JS, et al. The Efficacy of Atelocollagen to Inhibit Fibrotic Proliferation in Tenon Tissue: In vitro Study. J Ophthalmol. 2022;2022:8868845. doi:10.1155/2022/8868845

- Sun G, Williams J, Hryciw D, et al. Apoptosis of estrogen-receptor negative breast cancer and colon cancer cell lines by PTPα and Src RNAi. Apoptosis. 2007;12(11):2003-2012. doi:10.1007/s10495-007-0118-9

- Corpetti C, Vulpis E, Macrì M, et al. Exploring the Utility of Circulating Endothelial Cell-Derived Extracellular Vesicles as Markers of Health and Damage of Vasal Endothelium in Systemic Sclerosis Patients Treated with Iloprost. J Clin Med. 2024;13(3):753. doi:10.3390/jcm13030753

- Magnussen A, Eylands M, Jabbour HN, Sales KJ. Prostaglandin F2α stimulates motility and invasion in colorectal tumor cells. Cancer Biol Ther. 2010;9(11):908-917. doi:10.4161/cbt.9.11.11718

- Hakeda Y, Nakatani Y, Kurihara N, et al. Prostaglandin E1 and F2 Alpha Stimulate Differentiation and Proliferation, Respectively, of Clonal Osteoblastic MC3T3-E1 Cells by Different Second Messengers in Vitro. J Cell Physiol. 1987;132(2):318-324. doi:10.1002/jcp.1041320220

- Pelus LM. Role of prostaglandins on the regulation of macrophage proliferation and cytotoxic functions. Prostaglandins. 1982;24(5):651-665. doi:10.1016/0090-6980(82)90176-x

- Sypko M, Prokhorova A, Gushchina S, et al. Comparative Characterisation of Proliferation and Apoptosis of Colonic Epithelium after Electron Irradiation with 2 GY and 25 GY. Int J Mol Sci. 2022;23(21):13543. doi:10.3390/ijms232113543

- Watson J, Chuah SY. Prostaglandin F2 alpha in benign and malignant breast tumours. Br J Cancer. 1985;51(6):815-820. doi:10.1038/bjc.1985.121

- Wong ST, Trinh K, Tran M, et al. Synergistic inhibition of endothelial cell proliferation, tube formation, and sprouting by cyclosporin A and itraconazole. PLoS One. 2011;6(9):e24793. doi:10.1371/journal.pone.0024793

- Li X, Li C, Zhang W, et al. Dermal Fibroblast Migration and Proliferation Upon Wounding or Lipopolysaccharide Exposure is Mediated by Stathmin. Front Cell Dev Biol. 2021;9:654160. doi:10.3389/fcell.2021.654160

- Heinzel S, Marchingo JM, Horton RM, et al. The regulation of lymphocyte activation and proliferation. Curr Opin Immunol. 2018;51:46-54. doi:10.1016/j.coi.2018.01.002

- de la Cueva T, Ortega C, Sanchez-Gomez S, et al. Disproportion in Pericyte/Endothelial Cell Proliferation and Mechanisms of Intussusceptive Angiogenesis Participate in Bizarre Vessel Formation in Glioblastoma. Cancers (Basel). 2021;13(19):4961. doi:10.3390/cancers13194961

- Al-Sahan M, Warzecha M, Al-Sahan K, et al. Impact of Immunosuppressive Drugs on Fibroblasts: An In Vitro Study. Int J Mol Sci. 2022;23(11):6208. doi:10.3390/ijms23116208

- Halalkhor S, Gholizadeh Z, Ghasemian A, et al. The Probiotic Bacteria Induce Apoptosis in Breast and Colon Cancer Cells: An Immunostimulatory Effect. Immunoregulation. 2021;4(1):25-34. doi:10.34172/ir.2021.04

- Markosyan N, Chen EP, Evans JF, et al. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity. Cancers (Basel). 2020;12(12):3649. doi:10.3390/cancers12123649

- Tarcic N, Ovadia H, Weiss DW, Rosenwasser-Weiss S, Weidenfeld J. Regulation of thymocyte proliferative response by macrophage-derived prostaglandin E2 and interleukin 1. Immunopharmacology. 1987;13(1):9-17. doi:10.1016/0162-3109(87)90035-x

- Markosyan N, Chen G, Evans JF, et al. Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy. Cancer Prev Res (Phila). 2010;3(9):1111-1117. doi:10.1158/1940-6207.CAPR-10-0196

- Aronoff DM, Canetti C, Serezani CH, Luo M, Peters-Golden M. Prostaglandin E2 restrains macrophage maturation via E prostanoid receptor 2/protein kinase A signaling. J Immunol. 2007;178(3):1628-1634. doi:10.4049/jimmunol.178.3.1628

Sources

- 1. This compound, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of d-cloprostenol on different layers and regions of the bovine uterus during the follicular and luteal phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of PGF2α on the expression of uterine activation proteins in pregnant human myometrial cells from upper and lower segment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound sodium improves reproductive performance of multiparous sows during lactation [frontiersin.org]

- 6. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Prostaglandins in Different Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin F2α stimulates motility and invasion in colorectal tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostaglandin F2 alpha in benign and malignant breast tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of macrophage and granulocyte proliferation. Specificities of prostaglandin E and lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of prostaglandins on the regulation of macrophage proliferation and cytotoxic functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of thymocyte proliferative response by macrophage-derived prostaglandin E2 and interleukin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Influence of this compound-15-glycal on some hematologic values - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Optimizing Cloprostenol Delivery in In Vitro Systems: Solubility, Stability, and Bioactivity

Introduction

Cloprostenol is a synthetic analog of prostaglandin F2

In cell culture environments, this compound presents specific challenges. Its hydrophobicity (in free acid form) and hydrolytic sensitivity (in aqueous solution) require a rigorous preparation protocol. Improper handling often leads to precipitation in media or "silent" degradation, resulting in false negatives.

This guide provides a standardized, field-proven methodology for preparing this compound (specifically the Sodium Salt, which is most common) to ensure maximum bioavailability and reproducibility.

Physicochemical Profile & Storage

Understanding the chemical nature of this compound is the first step to reproducible data. The sodium salt is water-soluble but unstable in aqueous storage.

Table 1: Solubility and Stability Matrix

| Solvent System | Solubility Limit | Stability (Storage) | Application Notes |

| DMSO (Anhydrous) | ~100 mg/mL | High (>2 years at -20°C) | Recommended for Master Stock. Protect from light. |

| Ethanol (Absolute) | ~50 mg/mL | High (>1 year at -20°C) | Alternative if cells are DMSO-sensitive. Evaporates easily; seal tightly. |

| PBS (pH 7.2) | ~10-35 mg/mL | Low (<24 hours at 4°C) | Do NOT use for stock storage. Only for immediate working dilution. |

| Culture Media | <1 mg/mL | Very Low | Add only immediately prior to experiment. |

Critical Insight: Never store this compound in aqueous buffers (PBS/Water) for more than 24 hours.[4][5] The ester bonds are susceptible to hydrolysis, and the compound will degrade into inactive metabolites. Always store as a high-concentration stock in an organic solvent.

Mechanism of Action: The FP Receptor Pathway

To validate your experiment, you must understand the signaling cascade you are activating. This compound binds to the G-protein-coupled FP receptor, initiating the Gq-PLC-IP3 pathway.

Diagram 1: this compound Signaling Cascade

This diagram illustrates the Gq-coupled pathway leading to calcium mobilization, the primary readout for this compound activity.

Caption: this compound binds the FP Receptor, activating Gq/PLC to generate IP3, triggering rapid intracellular Calcium release.[1][4][5][6][7][8][9][10][11][12][13][14]

Protocol: Preparation of Master Stock

Objective: Create a stable, high-concentration stock solution (e.g., 10 mM or 50 mM) to minimize the volume of solvent added to cells later.

Materials:

-

Anhydrous DMSO (Dimethyl sulfoxide), sterile filtered.

-

Amber glass vials (borosilicate) or opaque polypropylene tubes.

Step-by-Step:

-

Calculate Molarity: Check the molecular weight (MW) on your specific vial.

-

Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the powder. Do not add DMSO to the tube first; add it to the powder to ensure accurate concentration.

-

Vortex: Vortex gently for 15-30 seconds until completely dissolved. The solution should be clear.

-

Aliquot: Dispense into small aliquots (e.g., 20-50

L) to avoid freeze-thaw cycles. -

Storage: Store at -20°C. Stable for >2 years.

Protocol: Working Solutions & Cell Treatment

The "0.1% Rule": Most mammalian cells tolerate DMSO up to 0.1% (v/v).[16] Above 0.5%, DMSO induces membrane porosity and artifacts. You must perform a serial dilution to step down the solvent concentration.

Target Concentration: 10 nM – 1

Diagram 2: Serial Dilution Workflow

This workflow ensures the final DMSO concentration on cells is negligible (<0.1%).

Caption: Two-step dilution strategy reduces DMSO from 100% (Stock) to 0.001% (Cells), preventing solvent toxicity.

Detailed Procedure:

-

Thaw: Remove one aliquot of 10 mM Master Stock from -20°C. Thaw at room temperature.

-

Intermediate Dilution (100x):

-

Prepare a 100

M intermediate solution. -

Add 10

L of Master Stock (10 mM) into 990 -

Result: 100

M this compound in 1% DMSO.

-

-

Final Treatment (1x):

-

To achieve a final concentration of 100 nM in the well:

-

Dilute the Intermediate Solution 1:1000 into the culture well.

-

Example: Add 1

L of Intermediate Solution to 1 mL of media in the well. -

Final Composition: 100 nM this compound + 0.001% DMSO (Safe).

-

Validation: How to know it worked?

Since this compound is prone to degradation if mishandled, you should validate bioactivity using a Calcium Flux Assay .

-

Load Cells: Incubate cells (e.g., HEK293-FP or smooth muscle cells) with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30 mins.

-

Baseline: Record fluorescence for 30 seconds.

-

Inject: Add this compound working solution.

-

Readout: Expect a sharp spike in fluorescence within 10-20 seconds (Gq-mediated Ca2+ release), returning to baseline over 2-3 minutes.

-

No spike? The stock may be degraded (hydrolyzed) or the receptor is not expressed.

-

References

-

Sharif, N. A., et al. (2003).[6] Human ciliary muscle cell responses to FP-class prostaglandin analogs: phosphoinositide hydrolysis, intracellular Ca2+ mobilization and MAP kinase activation. Journal of Ocular Pharmacology and Therapeutics. Retrieved from [Link]

-

LifeTein. (2024).[11] Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [Link]

-

Siemieniuch, M. J., et al. (2021). This compound, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids. Biology of Reproduction. Retrieved from [Link]

Sources

- 1. This compound, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (+/-)-氯前列醇钠盐水合物 钠盐 水合物 ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. avet.health [avet.health]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Development of Timed Release Vaginal Mucosal this compound for Farrowing Management in Sows - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lifetein.com [lifetein.com]

- 13. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. researchgate.net [researchgate.net]

Quantitative Analysis of Cloprostenol and its Metabolites in Biological Matrices using UHPLC-MS/MS

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a robust and sensitive method for the simultaneous quantification of Cloprostenol, a synthetic prostaglandin F2α analogue, and its primary metabolites in various biological matrices.[1] The methodology utilizes Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), a powerful analytical technique renowned for its specificity and sensitivity in complex sample analysis.[2][3] The described protocol includes a streamlined sample preparation procedure, optimized chromatographic separation, and precisely defined mass spectrometric parameters for accurate and reproducible quantification. This method is suitable for a range of applications, including pharmacokinetic studies, residue analysis in animal-derived food products, and toxicological investigations.[4][5][6]

Introduction

This compound is a widely used veterinary drug that acts as a potent luteolytic agent, inducing the regression of the corpus luteum.[1] This physiological effect is harnessed for estrus synchronization and the induction of parturition in livestock.[7] Given its prevalent use, regulatory bodies and researchers require sensitive analytical methods to monitor its presence and that of its metabolites in biological systems. Understanding the metabolic fate of this compound is crucial for assessing its pharmacological activity and potential for residue accumulation.[8][9] The primary metabolic pathway for this compound involves β-oxidation, leading to the formation of the tetranor acid of this compound.[7]

UHPLC-MS/MS has emerged as the technique of choice for the analysis of veterinary drugs and their metabolites in complex biological matrices due to its high selectivity, sensitivity, and speed.[2][10] This application note provides a comprehensive protocol for the extraction, separation, and quantification of this compound and its key metabolites, offering a valuable tool for researchers in drug development and food safety.

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Determination of Prostaglandins (Carboprost, this compound, Dinoprost, Dinoprostone, Misoprostol, Sulprostone) by UHPLC-MS/MS in Toxicological Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. The metabolic fate of the synthetic prostaglandin this compound ('Estrumate') in the cow: use of ion cluster techniques to facilitate metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound administration on neutral lipid and prostaglandin F metabolism by porcine luteal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Cloprostenol Dosage Calculation in Diverse Animal Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the accurate calculation and application of cloprostenol dosages across various animal models. This document emphasizes the scientific rationale behind dosage selection, detailed experimental protocols, and methods for validating therapeutic outcomes.

Foundational Principles: Understanding this compound's Mechanism of Action

This compound is a synthetic analogue of prostaglandin F2α (PGF2α), engineered for enhanced potency and a longer physiological half-life compared to its natural counterpart.[1][2] Its primary function in reproductive management is as a potent luteolytic agent , meaning it induces the rapid functional and morphological regression of the corpus luteum (CL).[3][4][5]

The corpus luteum is a transient endocrine structure that produces progesterone, the hormone essential for establishing and maintaining pregnancy. By inducing luteolysis, this compound triggers a sharp decline in progesterone levels, leading to several key physiological events depending on the animal's reproductive status:

-

In non-pregnant, cycling animals: The fall in progesterone initiates the follicular phase, leading to estrus (heat) and subsequent ovulation, typically within 2 to 5 days.[6] This is the foundational principle for estrus synchronization protocols.

-

In pregnant animals: The removal of the progesterone block leads to the termination of pregnancy (abortion).[6]

-

In cases of persistent corpus luteum: Pathological conditions like pyometra or luteal cysts, which are maintained by a persistent CL, can be resolved.[7]

The following diagram illustrates the signaling pathway of this compound-induced luteolysis.

Caption: this compound-induced luteolysis pathway.

The Significance of Stereochemistry: this compound vs. d-Cloprostenol

This compound is a racemic mixture, containing two stereoisomers (enantiomers): R-cloprostenol (also known as dextrorotatory or d-cloprostenol) and S-cloprostenol.[4] Authoritative studies, including reports from the European Medicines Agency (EMA), have demonstrated that the luteolytic activity resides almost exclusively in the d-cloprostenol enantiomer .[4] The levorotatory (l) or S-isomer is considered biologically inactive.[8]

This has critical implications for dosage calculation:

-

Potency: d-cloprostenol is approximately two to four times more potent than the racemic mixture.[1][8][9]

-

Dosage: Consequently, the required therapeutic dose of d-cloprostenol is significantly lower than that of racemic this compound.[4]

-

Side Effects: Using the purified active isomer at a lower dose may reduce the potential for off-target side effects.[8]

Researchers must be acutely aware of which formulation they are using to ensure accurate and effective dosing. Commercial products will specify if they contain this compound (racemic mixture) or d-cloprostenol.

Species-Specific Dosage and Administration Protocols

Dosage is highly dependent on the species, the intended application, and the specific this compound formulation. All administrations for the protocols listed below are via intramuscular (IM) injection unless otherwise specified.[4] Aseptic technique is crucial to prevent injection site infections.[5][7]

Table 1: Recommended Dosages for Racemic this compound and d-Cloprostenol

| Animal Model | Application | Racemic this compound (µg) | d-Cloprostenol (µg) |

| Cattle | Estrus Synchronization / Luteolysis | 500[6][7] | 150[4][10] |

| Abortion (up to 150 days) | 500[6] | 150[10] | |

| Pigs (Sows/Gilts) | Induction of Parturition | 175[4] | 75[4] |

| Horses | Estrus Synchronization / Luteolysis | 250-500 | 75 |

| - Ponies & Donkeys | 125-250 | N/A | |

| Sheep | Estrus Synchronization | 125[11] | N/A |

| Goats | Estrus Synchronization | 62.5-125[11] | N/A |

Note: N/A indicates that a standard recommended dose for the purified d-isomer was not prominently available in the reviewed literature for that specific application. Researchers should extrapolate based on potency differences with caution and conduct pilot studies.

Experimental Protocols

Protocol 1: Estrus Synchronization in Cattle (Bos taurus/indicus)

This protocol is designed for the synchronization of estrus in a group of cycling cows to facilitate fixed-time artificial insemination (FTAI).

Objective: To induce luteolysis in cycling cattle, leading to a synchronized estrus and ovulation.

Materials:

-

This compound (racemic) solution (e.g., 250 µg/mL) or d-cloprostenol solution (e.g., 75 µg/mL).

-

Syringes (3 mL) and needles (18-20 gauge, 1.5-inch).

-

Animal restraints (chute or head gate).

-

Disinfectant for injection site.

-

Gonadotropin-releasing hormone (GnRH) product (for Ovsynch protocol).

Methodology (Ovsynch Protocol):

-

Day 0: Administer an injection of GnRH. This will cause either ovulation of a dominant follicle or the start of a new follicular wave.

-

Day 7: Administer the appropriate dose of this compound (500 µg racemic or 150 µg d-cloprostenol) via IM injection.[4][7] This will regress the corpus luteum that is present.

-

Day 9: Administer a second injection of GnRH. This will trigger a synchronized ovulation of the new dominant follicle.

-

Fixed-Time AI: Inseminate all cows 8-24 hours after the second GnRH injection, depending on the specific protocol variation (e.g., Co-Synch involves AI at the time of the second GnRH).[7][9]

Caption: Ovsynch protocol workflow for cattle.

Protocol 2: Induction of Parturition in Sows (Sus scrofa domesticus)

Objective: To induce farrowing in pregnant sows for management purposes, allowing for supervision and cross-fostering.

Causality: Administration should not occur before day 112-113 of gestation to ensure piglet viability. This compound initiates the luteolytic process that naturally precedes parturition.

Materials:

-

This compound (racemic) solution or d-cloprostenol solution.

-

Syringes (1-2 mL) and appropriate needles.

Methodology:

-

Confirm Gestational Age: Ensure the sow is at or beyond day 113 of gestation.

-

Administration: Administer a single IM injection of 175 µg of racemic this compound or 75 µg of d-cloprostenol.[4]

-

Monitoring: Farrowing can be expected to begin 20-30 hours post-injection. Close observation is required. Some protocols may involve a second dose 6 hours after the first to tighten the farrowing window.

Protocol 3: Estrus Synchronization in Mares (Equus caballus)

Objective: To induce luteolysis in diestrus mares to bring them into estrus for planned breeding.

Causality: Mares have a refractory period of 4-5 days post-ovulation where the CL is not responsive to PGF2α.[12] Treatment is only effective during the diestrus phase when a mature CL is present.

Materials:

-

This compound (racemic) solution.

-

Syringes and needles.

Methodology (Two-Injection Protocol):

-

Initial Injection (Day 0): Administer an IM dose of this compound (250-500 µg for horses, 125-250 µg for ponies).[7] This will induce luteolysis in mares that have a responsive CL.

-

Second Injection (Day 14-18): Administer a second identical dose of this compound 14 to 18 days after the first.[7] This ensures that mares that were in the refractory period during the first injection will now have a responsive CL, leading to a more tightly synchronized group.

-

Estrus Detection & Breeding: Mares will typically show estrus 2-4 days after the effective luteolytic dose, with ovulation occurring 8-12 days post-treatment.[12] Breeding should be timed accordingly.

Protocol Validation: Ensuring Luteolysis

A protocol is only as good as its outcome. Researchers must employ validation methods to confirm the efficacy of this compound administration.

A. Transrectal Ultrasonography

This is a direct and highly effective method for monitoring the morphological regression of the corpus luteum.

Protocol for Ultrasound Monitoring:

-

Baseline Scan (Day 0): Before this compound administration, perform a transrectal ultrasound to identify and measure the corpus luteum. Note its diameter and characteristics (e.g., presence of a cavity).[1]

-

Post-Treatment Scans: Conduct follow-up scans at 24, 48, and 72 hours post-injection.

-

Evaluation Criteria:

-

Size Reduction: A successful luteolysis is characterized by a significant decrease in the diameter and volume of the CL.[2]

-

Echogenicity: The CL will become less distinct and more hypoechoic (darker) as it regresses.

-

Blood Flow (Doppler): If using color Doppler ultrasound, a marked decrease in blood flow to the CL is a primary indicator of regression.[13]

-

B. Progesterone Monitoring

Measuring circulating progesterone levels provides a clear functional assessment of luteolysis.

Protocol for Progesterone Monitoring:

-

Baseline Sample (Day 0): Collect a blood sample immediately before this compound administration to determine the baseline progesterone concentration. A high level confirms the presence of a functional CL.

-

Post-Treatment Samples: Collect subsequent blood samples at 24 and 48 hours post-injection.

-

Analysis: Analyze serum or plasma for progesterone concentration using a validated ELISA or RIA kit.

-

Evaluation Criteria: Successful luteolysis is confirmed by a rapid and sharp decline in progesterone levels, typically to below 1 ng/mL, within 24-48 hours of treatment.[1]

Caption: Workflow for validating this compound-induced luteolysis.

Laboratory Preparation and Handling of this compound

While most applications will use commercially available sterile solutions, research settings may require the preparation of solutions from this compound sodium powder.

Protocol for Reconstituting this compound Sodium:

-

Vehicle Selection: Sterile Water for Injection is the standard vehicle for creating a sterile solution of this compound sodium.[3]

-

Calculation:

-

Determine the desired final concentration (e.g., 250 µg/mL of this compound).

-

Note that this compound sodium is a salt. You must account for the molecular weight difference if your calculations are based on the free acid (this compound MW: ~424.9 g/mol ; this compound Sodium MW: ~446.9 g/mol ).[14]

-

Formula: Weight of this compound Sodium (mg) = [Desired Concentration (mg/mL)] x [Final Volume (mL)] x (446.9 / 424.9)

-

-

Aseptic Reconstitution:

-

Work in a laminar flow hood.

-

Weigh the required amount of this compound sodium powder.

-

Dissolve in the calculated volume of Sterile Water for Injection.

-

Sterile filter the final solution through a 0.22 µm syringe filter into a sterile, sealed vial.

-

-

Storage: Store the reconstituted solution protected from light and at controlled room temperature (15-30°C) or as recommended by the powder manufacturer.[15] Commercial preparations often contain a bactericide like benzyl alcohol and should be used within 28 days of first puncture.[6][15] Self-prepared sterile solutions should be used promptly.

Safety, Handling, and Side Effects

Researcher Safety:

-

This compound is readily absorbed through the skin and can cause bronchospasm or induce abortion.[7][10]

-

Extreme caution is advised for women of childbearing age, pregnant women, asthmatics, and individuals with other respiratory issues.[7][10]

-

Personal Protective Equipment (PPE): Always wear disposable gloves when handling this compound.[7][16]

-

Accidental Exposure: In case of accidental spillage on the skin, wash the area immediately and thoroughly with soap and water.[7][10] If accidental self-injection occurs, seek immediate medical advice.[16]

Animal Safety and Side Effects:

-

Contraindications: Do not administer to pregnant animals unless the intention is to terminate the pregnancy.[7][12] Avoid intravenous injection.[7][12]

-

Cattle: this compound has a wide safety margin in cattle. At doses up to 80-100 times the recommended amount, only mild and transient side effects like uneasiness or diarrhea have been observed.[6][10] A low incidence of injection site infections, including clostridial infections, has been reported.[10][15]

-

Horses: May exhibit transient side effects within 20 minutes of injection, including sweating, increased heart and respiratory rates, mild abdominal discomfort, and watery diarrhea. These effects are usually mild and temporary.[12]

-

Pigs: Overdosing can lead to increased pulse and breathing rate, bronchoconstriction, and increased defecation/urination.

References

- Avet Health. (n.d.). This compound Injection for Cattle & Horses.

- Cloprochem. (n.d.). This compound 0.025% injection. Interchemie.

- European Medicines Agency. (2005). This compound & R-cloprostenol (1).

- Covetrus. (n.d.). MATERIAL SAFETY DATA SHEET SECTION 1.

- DailyMed. (n.d.).

- DailyMed. (n.d.). SYNCHSURE® (this compound injection).

- MSD Animal Health India. (n.d.).

- MSD Veterinary Manual. (2021).

- UGA Extension. (n.d.).

- University of Hertfordshire. (2025). This compound sodium. AERU.

- USP. (2025). This compound Injection USP 2025.

- Various Authors. (2021). Reproductive processes in cows and the ultrasonography use. SciELO México.

- Various Authors. (2023).

- Various Authors. (2021). Ultrasound Characteristics of the Cavitary Corpus Luteum after Oestrus Synchronization in Heifers in Relation to the Results of Embryo Transfer. PMC.

- Various Authors. (2017).

- Various Authors. (2021). Comparative Efficacy of D-Cloprostenol and DL-Cloprostenol on Cervical Dilatation after Detorsion in Buffaloes. ACS Publisher.

- Various Authors. (2024).

- Various Authors. (n.d.). This compound Injections Product Insert.

- Various Authors. (2011). 105 KEYS TO A SUCCESSFUL ESTRUS SYNCHRONIZATION AND ARTIFICIAL INSEMINATION PROGRAM. Beef Reproduction Task Force.

- Various Authors. (n.d.).

- Various Authors. (n.d.).

- Various Authors. (n.d.). Current status of corpus luteum assessment by Doppler ultrasonography to diagnose non-pregnancy and select embryo recipi.

- Various Authors. (n.d.). Doppler sonography of the corpus luteum during the oestrus cycle in dairy cows.

- Various Authors. (2020). APPROVED Veterinary Medicinal Product Council Minutes No. 112 dated December 23, 2020 Summary of Veterinary Product Characterist. Stovek.

- Various Authors. (n.d.).

- Various Authors. (n.d.). This compound Sodium.

- Various Authors. (n.d.). Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW.

- Various Authors. (n.d.). LAB SAFETY AND DISPOSAL.

- Various Authors. (n.d.). Stability and microbiological properties of a new formulation of epoprostenol sodium when reconstituted and diluted. PubMed Central.

- Various Authors. (n.d.). Ultrasonography of the bovine ovary. IMV Imaging.